molecular formula C22H23ClN2O2S B11358473 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11358473
M. Wt: 414.9 g/mol
InChI Key: ZOZCNGHGSIPKIQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H23ClN2O2S/c1-15(2)16-5-9-20(10-6-16)27-13-21(26)24-12-11-19-14-28-22(25-19)17-3-7-18(23)8-4-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,26)

InChI Key

ZOZCNGHGSIPKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl thiourea and an α-halo ketone. The resulting thiazole intermediate is then reacted with an ethylating agent to introduce the ethyl group. Finally, the phenoxyacetamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenoxyacetamide moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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